![molecular formula C31H20O B12529674 ([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone CAS No. 680997-44-8](/img/structure/B12529674.png)
([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone: is an organic compound that features a unique structure composed of two naphthalene units connected through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone typically involves the condensation of naphthalene derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring of naphthalene to form the desired product.
Industrial Production Methods: Industrial production of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore the potential of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone derivatives as therapeutic agents, particularly in the field of cancer treatment.
Industry: In the materials science industry, the compound is investigated for its use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone depends on its specific application. In biological systems, the compound may interact with cellular components through π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye synthesis.
2-Naphthol: A naphthalene derivative with a hydroxyl group, used in the synthesis of various organic compounds.
Uniqueness: ([1,2’-Binaphthalen]-1’-yl)(naphthalen-1-yl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
680997-44-8 |
|---|---|
Molecular Formula |
C31H20O |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
naphthalen-1-yl-(2-naphthalen-1-ylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C31H20O/c32-31(29-18-8-13-22-10-2-5-15-25(22)29)30-26-16-6-3-11-23(26)19-20-28(30)27-17-7-12-21-9-1-4-14-24(21)27/h1-20H |
InChI Key |
WDUJDMUCBQJBRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4C=C3)C(=O)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
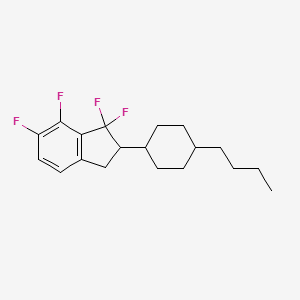

![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)
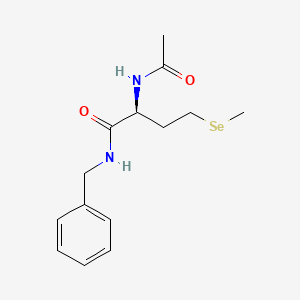

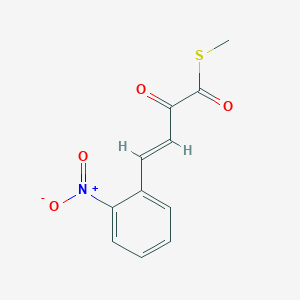
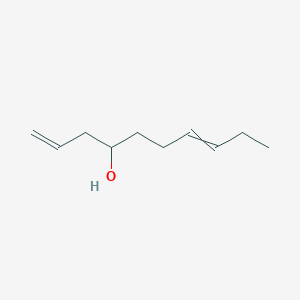


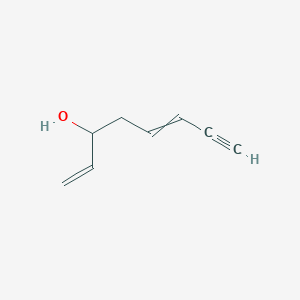
![Benzamide, 3-[5-[[(3,5-dihydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12529685.png)
